Gossypetin 3,8,3'-trimethyl ether
Overview
Description
Gossypetin 3,8,3’-trimethyl ether is a derivative of gossypetin, a flavonoid found in the flowers and calyx of Hibiscus sabdariffa (roselle). This compound is known for its strong antibacterial activity and potential therapeutic benefits .
Scientific Research Applications
Gossypetin 3,8,3’-trimethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential neuroprotective effects and its role in treating cognitive dysfunction and Alzheimer’s Disease
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
Target of Action
Gossypetin 3,8,3’-trimethyl ether is a potent inhibitor of MKK3 and MKK6 protein kinases . These kinases play a crucial role in the MAPK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been found to act as an antagonist of TrkB , a receptor tyrosine kinase that plays a key role in neuronal differentiation and survival .
Mode of Action
The compound interacts with its targets (MKK3, MKK6, and TrkB) by binding to their active sites, thereby inhibiting their activity . This inhibition results in the suppression of the downstream signaling pathways, leading to changes in cellular processes such as cell growth and survival .
Biochemical Pathways
The primary biochemical pathways affected by Gossypetin 3,8,3’-trimethyl ether are the MAPK signaling pathway and the BDNF-TrkB signaling pathway . By inhibiting MKK3 and MKK6, the compound disrupts the MAPK signaling pathway, which can lead to the suppression of cell growth and induction of apoptosis . By acting as an antagonist of TrkB, it can affect neuronal survival and differentiation .
Result of Action
The molecular and cellular effects of Gossypetin 3,8,3’-trimethyl ether’s action include the suppression of cell growth , the induction of apoptosis , and potential effects on neuronal survival and differentiation . For instance, it has been reported to induce apoptosis and autophagic cell death in prostate cancer cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Gossypetin 3,8,3’-trimethyl ether interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an antagonist of TrkB .
Cellular Effects
Gossypetin 3,8,3’-trimethyl ether has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis and autophagic cell death in prostate cancer cells . It also suppresses esophageal cancer growth by inhibiting MKK3 and MKK6 protein kinases .
Molecular Mechanism
The molecular mechanism of action of Gossypetin 3,8,3’-trimethyl ether involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as an antagonist of TrkB, a receptor tyrosine kinase
Temporal Effects in Laboratory Settings
The effects of Gossypetin 3,8,3’-trimethyl ether can change over time in laboratory settings. For instance, it has been shown to induce apoptosis and autophagic cell death in prostate cancer cells
Metabolic Pathways
Gossypetin 3,8,3’-trimethyl ether is involved in various metabolic pathways. For instance, it is a part of the flavonoid biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gossypetin 3,8,3’-trimethyl ether typically involves the methylation of gossypetin. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of gossypetin 3,8,3’-trimethyl ether follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Gossypetin 3,8,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of alkylated flavonoid derivatives.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Similar structure but differs in the number and position of hydroxyl groups.
Myricetin: Contains more hydroxyl groups compared to gossypetin 3,8,3’-trimethyl ether.
Uniqueness
Gossypetin 3,8,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its lipophilicity and potentially its bioavailability and therapeutic efficacy compared to its non-methylated counterparts .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)15-18(25-3)14(22)13-10(20)7-11(21)16(24-2)17(13)26-15/h4-7,19-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZRRSEIISPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933693 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14965-08-3 | |
Record name | Gossypetin 3,8,3'-trimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gossypetin 3,8,3'-trimethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3F75GKR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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